2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid
Description
2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid is a sulfonic acid derivative featuring a benzofuran scaffold substituted with a nitro group at the 7-position and an amino-linked ethanesulfonic acid moiety at the 4-position. This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, material science, or as an intermediate in organic synthesis.
Properties
CAS No. |
91683-35-1 |
|---|---|
Molecular Formula |
C10H10N2O6S |
Molecular Weight |
286.26 g/mol |
IUPAC Name |
2-[(7-nitro-1-benzofuran-4-yl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C10H10N2O6S/c13-12(14)9-2-1-8(7-3-5-18-10(7)9)11-4-6-19(15,16)17/h1-3,5,11H,4,6H2,(H,15,16,17) |
InChI Key |
LJOWEGKJRBOMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1NCCS(=O)(=O)O)C=CO2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid can be achieved through several methods. One common approach involves the nitration of benzofuran derivatives. For instance, the nitration of benzofuran using a mixture of nitric acid and acetic acid can yield 2-nitrobenzofuran . This intermediate can then be further reacted with ethanesulfonic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis (MWI) can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be employed.
Major Products Formed
Reduction: The reduction of the nitro group can yield 2-((7-Aminobenzofuran-4-yl)amino)ethanesulfonic acid.
Substitution: Electrophilic substitution can introduce various functional groups onto the benzofuran ring, leading to a range of derivatives.
Scientific Research Applications
2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring structure allows for interactions with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Ethane-1-Sulfonic Acid Derivatives
Key Observations:
Substituent Effects on Acidity: The nitro group in the target compound likely enhances electron-withdrawing effects, increasing sulfonic acid dissociation (lower pKa) compared to alkylthio-substituted analogs like Mesna derivatives (pH 7.5–8.5 for Mesna vs. 4.5–6.0 for other sulfonic acids ). Fluorotelomer sulfonic acids (e.g., 6:2 FTSA) exhibit extreme persistence due to C-F bonds, contrasting with the hydrolytically labile nitrobenzofuran-amino linkage in the target compound .
Biological and Industrial Relevance :
- Mesna-related compounds (e.g., 2-(Acetylthio)ethane-1-sulfonic acid) are used in pharmaceutical quality control, with strict sterility and endotoxin limits (<3 USP units/mL) .
- The nitrobenzofuran moiety in the target compound may confer fluorescence or bioactivity, akin to benzofuran-based drugs targeting kinases or microbial enzymes.
Physicochemical and Analytical Data
Table 2: Comparative Physicochemical Properties
Biological Activity
2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid, a compound with significant potential in biochemical research, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and data.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 288.29 g/mol. Its structure features a benzofuran moiety substituted with a nitro group and an aminoethane sulfonic acid group, which may influence its solubility and reactivity.
Research indicates that this compound interacts with various biological targets, potentially influencing signaling pathways involved in cellular processes. The nitro group is known to be involved in redox reactions, which may affect cellular oxidative stress responses.
Antioxidant Activity
Studies have demonstrated that this compound exhibits antioxidant properties, which are essential for mitigating oxidative stress in cells. The presence of the benzofuran structure enhances its ability to scavenge free radicals, potentially leading to protective effects against oxidative damage.
Antimicrobial Properties
Preliminary investigations suggest that this compound possesses antimicrobial activity against various pathogens. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity
Research indicates that the compound may exhibit cytotoxic effects on certain cancer cell lines. For instance, it has shown potential in inhibiting the growth of A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 15 |
| Jurkat | 20 |
Case Studies
A notable study investigated the effects of this compound on pancreatic β-cells, revealing that it could modulate intracellular calcium levels and influence insulin secretion. This suggests potential applications in diabetes research.
Another case study focused on its use as a fluorescent probe for zinc ions, demonstrating high sensitivity and selectivity in biological systems. This application highlights its versatility as a tool in cellular biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
